4,5-Dimethylbenzene-1,2-diol
Overview
Description
4,5-Dimethylbenzene-1,2-diol is an organic compound with the molecular formula C8H10O2. It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 2, and two methyl groups (-CH3) at positions 4 and 5. This compound is also known for its aromatic properties, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate, followed by dehydrogenation using palladium on carbon (Pd-C) as a catalyst . This method yields the desired compound with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving sealed pressure vessels and controlled temperatures to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4,5-Dimethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The aromatic ring provides stability and facilitates interactions with other aromatic compounds through π-π stacking .
Comparison with Similar Compounds
1,2-Dihydroxybenzene (Catechol): Similar structure but lacks methyl groups.
1,3-Dihydroxybenzene (Resorcinol): Hydroxyl groups at different positions.
1,4-Dihydroxybenzene (Hydroquinone): Hydroxyl groups at para positions.
Uniqueness: 4,5-Dimethylbenzene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to its non-methylated counterparts .
Properties
IUPAC Name |
4,5-dimethylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJFKLRXDLRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508315 | |
Record name | 4,5-Dimethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-74-2 | |
Record name | 4,5-Dimethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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